Cas no 82689-15-4 (Boc-Tyr(Bzl)-aldehyde)

Boc-Tyr(Bzl)-aldehyde structure
Boc-Tyr(Bzl)-aldehyde structure
Nome del prodotto:Boc-Tyr(Bzl)-aldehyde
Numero CAS:82689-15-4
MF:C21H25NO4
MW:355.42750620842
MDL:MFCD00143863
CID:687258
PubChem ID:7015729

Boc-Tyr(Bzl)-aldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid, [(1S)-1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]-,1,1-dimethylethyl ester
    • BOC-O-BENZYL-L-TYROSINE ALDEHYDE,
    • Boc-Tyr(Bzl)-aldehyde
    • N-Boc-(p-benzyloxyphenylalaninal)
    • SLSOSKGFUOFMCP-SFHVURJKSA-N
    • (s)-n-boc-(p-benzyloxyphenylalaninal)
    • N-tert-butoxycarbonyl-O-benzyl-L-tyrosinal
    • tert-Butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate
    • [(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester
    • 1,1-Dimethylethyl N-[(1S)-1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [1-formyl-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosinal
    • 82689-15-4
    • AC6878
    • O-Benzyl-N-Boc-L-tyrosinal
    • tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
    • CS-0102972
    • SCHEMBL272162
    • MDL: MFCD00143863
    • Inchi: 1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1
    • Chiave InChI: SLSOSKGFUOFMCP-SFHVURJKSA-N
    • Sorrisi: O(C(N[C@H](C=O)CC1C=CC(=CC=1)OCC1C=CC=CC=1)=O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 355.17835828g/mol
  • Massa monoisotopica: 355.17835828g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 9
  • Complessità: 432
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 64.599

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 501.4±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 257.0±30.1 °C
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

Boc-Tyr(Bzl)-aldehyde Informazioni sulla sicurezza

Boc-Tyr(Bzl)-aldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B284575-500mg
Boc-Tyr(Bzl)-aldehyde
82689-15-4
500mg
$ 390.00 2022-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-285224-1 g
Boc-O-benzyl-L-tyrosine aldehyde,
82689-15-4
1g
¥1,617.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-285224-1g
Boc-O-benzyl-L-tyrosine aldehyde,
82689-15-4
1g
¥1617.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-285224A-5g
Boc-O-benzyl-L-tyrosine aldehyde,
82689-15-4
5g
¥6385.00 2023-09-05
A2B Chem LLC
AH56350-250mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
250mg
$141.00 2024-04-19
A2B Chem LLC
AH56350-100mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
100mg
$110.00 2023-12-30
1PlusChem
1P00G87Y-100mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
100mg
$106.00 2024-04-21
1PlusChem
1P00G87Y-250mg
BOC-TYR(BZL)-ALDEHYDE
82689-15-4 95%
250mg
$165.00 2024-04-21
eNovation Chemicals LLC
D779146-5g
O-Benzyl-N-Boc-L-tyrosinal
82689-15-4 95%
5g
$760 2025-02-26
TRC
B284575-2000mg
Boc-Tyr(Bzl)-aldehyde
82689-15-4
2g
$ 1030.00 2022-06-07

Boc-Tyr(Bzl)-aldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
A new versatile and diastereoselective synthesis of polysubstituted 2-oxopiperazines from naturally occurring amino acids
Reginato, Gianna; et al, Tetrahedron: Asymmetry, 2007, 18(22), 2680-2688

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  60 min, 0 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  0 °C; 60 min, -78 °C
Riferimento
Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes and 1,3-Dicarbonyls
Evans, Caria ; et al, Journal of Organic Chemistry, 2023, 88(13), 8915-8928

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Aluminate(1-), tris(3-ethyl-3-pentanolato)hydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Riferimento
Synthesis of chiral N-protected α-amino aldehydes by reduction of N-protected N-carboxyanhydrides (UNCAs)
Fehrentz, Jean-Alain; et al, Tetrahedron Letters, 1994, 35(48), 9031-4

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0 °C; 20 min, 0 °C
2.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ;  rt → 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
3.2 Solvents: Dichloromethane ;  230 min, -78 °C
3.3 Reagents: Triethylamine ;  15 min, -78 °C; -78 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
α- and β-Substituted phosphonate analogs of LPA as autotaxin inhibitors
Cui, Peng; et al, Bioorganic & Medicinal Chemistry, 2008, 16(5), 2212-2225

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  230 min, -78 °C
1.3 Reagents: Triethylamine ;  15 min, -78 °C; -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
α- and β-Substituted phosphonate analogs of LPA as autotaxin inhibitors
Cui, Peng; et al, Bioorganic & Medicinal Chemistry, 2008, 16(5), 2212-2225

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ,  Water ;  -78 °C → rt
Riferimento
Determination of absolute stereochemistry, total synthesis, and evaluation of peptides from the myxomycete Physarum melleum
Hanazawa, Shuwa; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(1), 95-98

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Aluminate(1-), tris(3-ethyl-3-pentanolato)hydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Riferimento
Process for preparation of N-protected α-amino aldehydes.
, France, , ,

Boc-Tyr(Bzl)-aldehyde Raw materials

Boc-Tyr(Bzl)-aldehyde Preparation Products

Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd